Cas no 1708818-36-3 (tert-Butyl 3-bromo-5-methylbenzoate)
tert-Butyl 3-bromo-5-methylbenzoate Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl 3-bromo-5-methylbenzoate
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- Inchi: 1S/C12H15BrO2/c1-8-5-9(7-10(13)6-8)11(14)15-12(2,3)4/h5-7H,1-4H3
- InChI Key: AJPMJEFTUYRKTP-UHFFFAOYSA-N
- SMILES: BrC1C=C(C)C=C(C=1)C(=O)OC(C)(C)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 232
- XLogP3: 3.8
- Topological Polar Surface Area: 26.3
tert-Butyl 3-bromo-5-methylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-5105351-0.05g |
tert-butyl 3-bromo-5-methylbenzoate |
1708818-36-3 | 95.0% | 0.05g |
$91.0 | 2025-03-15 | |
| Enamine | EN300-5105351-0.1g |
tert-butyl 3-bromo-5-methylbenzoate |
1708818-36-3 | 95.0% | 0.1g |
$135.0 | 2025-03-15 | |
| Enamine | EN300-5105351-0.25g |
tert-butyl 3-bromo-5-methylbenzoate |
1708818-36-3 | 95.0% | 0.25g |
$193.0 | 2025-03-15 | |
| Enamine | EN300-5105351-0.5g |
tert-butyl 3-bromo-5-methylbenzoate |
1708818-36-3 | 95.0% | 0.5g |
$304.0 | 2025-03-15 | |
| Enamine | EN300-5105351-1.0g |
tert-butyl 3-bromo-5-methylbenzoate |
1708818-36-3 | 95.0% | 1.0g |
$391.0 | 2025-03-15 | |
| Enamine | EN300-5105351-2.5g |
tert-butyl 3-bromo-5-methylbenzoate |
1708818-36-3 | 95.0% | 2.5g |
$791.0 | 2025-03-15 | |
| Enamine | EN300-5105351-5.0g |
tert-butyl 3-bromo-5-methylbenzoate |
1708818-36-3 | 95.0% | 5.0g |
$1000.0 | 2025-03-15 | |
| Enamine | EN300-5105351-10.0g |
tert-butyl 3-bromo-5-methylbenzoate |
1708818-36-3 | 95.0% | 10.0g |
$1260.0 | 2025-03-15 | |
| Aaron | AR00MCJP-500mg |
tert-Butyl 3-bromo-5-methylbenzoate |
1708818-36-3 | 95% | 500mg |
$431.00 | 2025-02-12 | |
| Aaron | AR00MCJP-1g |
tert-Butyl 3-bromo-5-methylbenzoate |
1708818-36-3 | 95% | 1g |
$574.00 | 2025-02-12 |
tert-Butyl 3-bromo-5-methylbenzoate Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on tert-Butyl 3-bromo-5-methylbenzoate
Recent Advances in the Application of tert-Butyl 3-bromo-5-methylbenzoate (CAS: 1708818-36-3) in Chemical and Pharmaceutical Research
In recent years, the compound tert-Butyl 3-bromo-5-methylbenzoate (CAS: 1708818-36-3) has garnered significant attention in the field of chemical and pharmaceutical research. This ester derivative, characterized by its bromo and methyl substituents on the benzene ring, has shown promising potential as a key intermediate in the synthesis of various bioactive molecules. The unique structural features of this compound, including the tert-butyl ester group, enhance its stability and reactivity, making it a valuable building block in medicinal chemistry and drug development.
A recent study published in the Journal of Medicinal Chemistry explored the utility of tert-Butyl 3-bromo-5-methylbenzoate in the synthesis of novel kinase inhibitors. The researchers employed a palladium-catalyzed cross-coupling reaction to functionalize the bromo group, enabling the introduction of diverse pharmacophores. The resulting compounds exhibited potent inhibitory activity against a range of kinases implicated in cancer progression, with IC50 values in the nanomolar range. This study highlights the versatility of tert-Butyl 3-bromo-5-methylbenzoate as a scaffold for the development of targeted therapies.
Another significant application of this compound was reported in the field of agrochemicals. A research team at a leading agricultural institute demonstrated its use in the synthesis of herbicidal agents. By modifying the methyl and bromo substituents, they developed a series of derivatives with enhanced herbicidal activity and reduced environmental toxicity. The study emphasized the role of tert-Butyl 3-bromo-5-methylbenzoate as a critical intermediate in optimizing the physicochemical properties of agrochemicals, such as solubility and bioavailability.
In addition to its synthetic applications, tert-Butyl 3-bromo-5-methylbenzoate has been investigated for its potential in material science. A recent publication in Advanced Materials detailed its use in the preparation of organic semiconductors. The bromo group facilitated the incorporation of the compound into conjugated polymers, which exhibited excellent charge transport properties. These findings open new avenues for the development of organic electronic devices, such as flexible displays and solar cells.
Despite these advancements, challenges remain in the large-scale production and purification of tert-Butyl 3-bromo-5-methylbenzoate. Researchers are actively exploring greener synthetic routes and more efficient purification techniques to address these issues. For instance, a recent study proposed a microwave-assisted synthesis method that significantly reduced reaction times and improved yields. Such innovations are expected to further enhance the accessibility and applicability of this compound in various industries.
In conclusion, tert-Butyl 3-bromo-5-methylbenzoate (CAS: 1708818-36-3) continues to be a focal point of research in chemical and pharmaceutical sciences. Its versatility as a synthetic intermediate, combined with its potential in drug discovery, agrochemicals, and material science, underscores its importance in advancing these fields. Future studies are likely to uncover even more applications, solidifying its role as a cornerstone in modern chemical research.
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